molecular formula C10H6ClF B7939711 1-Chloro-4-fluoronaphthalene

1-Chloro-4-fluoronaphthalene

Cat. No.: B7939711
M. Wt: 180.60 g/mol
InChI Key: LVFMFXXIVHBEDF-UHFFFAOYSA-N
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Description

1-Chloro-4-fluoronaphthalene is an organic compound with the molecular formula C10H6ClF. It is a derivative of naphthalene, where one hydrogen atom is replaced by a chlorine atom and another by a fluorine atom. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

1-Chloro-4-fluoronaphthalene can be synthesized through several methods, including:

  • Halogenation of Naphthalene: : This involves the direct halogenation of naphthalene using chlorine and fluorine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selective substitution at the desired positions on the naphthalene ring.

  • Suzuki-Miyaura Coupling: : This method involves the coupling of a halogenated naphthalene derivative with a boronic acid or ester in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields of this compound .

Chemical Reactions Analysis

1-Chloro-4-fluoronaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-Chloro-4-fluoronaphthalene has several applications in scientific research, including:

  • Chemical Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals.

  • Material Science: : The compound is used in the synthesis of materials with specific electronic and optical properties. It can be incorporated into polymers and other materials to enhance their performance.

  • Biological Studies: : While direct biological applications are limited, derivatives of this compound are studied for their potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-chloro-4-fluoronaphthalene in chemical reactions involves the activation of the naphthalene ring through the electron-withdrawing effects of the chlorine and fluorine atoms. This activation facilitates various substitution and coupling reactions by stabilizing reaction intermediates and transition states .

Comparison with Similar Compounds

1-Chloro-4-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

    1-Chloro-2-fluoronaphthalene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1-Bromo-4-fluoronaphthalene: The presence of a bromine atom instead of chlorine can alter the compound’s reactivity, particularly in nucleophilic substitution reactions.

    1-Fluoronaphthalene: Lacks the chlorine atom, resulting in different electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloro-4-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFMFXXIVHBEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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